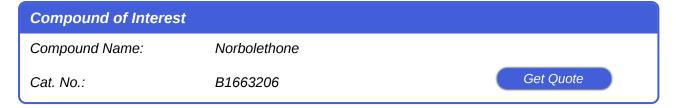


An In-Depth Technical Guide to Norbolethone (CAS 1235-15-0)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Norbolethone, with the CAS registry number 1235-15-0, is a synthetic, orally active anabolic-androgenic steroid (AAS).[1][2] First synthesized in 1966 by Wyeth Laboratories under the code Wy-3475, it was investigated for its potential therapeutic applications in treating conditions such as short stature and underweight individuals.[1][3] However, due to concerns regarding its adverse effects, **Norbolethone** was never commercially marketed.[4] It gained notoriety in the early 2000s as a "designer" steroid detected in athletes' urine samples, highlighting its illicit use in sports for performance enhancement.[1][3]

This technical guide provides a comprehensive overview of **Norbolethone**, covering its physicochemical properties, synthesis, mechanism of action, pharmacology, and analytical detection methods.

Physicochemical Properties

Norbolethone is a 19-nor-testosterone derivative. A summary of its key physicochemical properties is presented in Table 1.

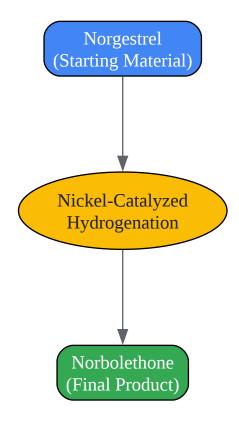


Property	Value	Reference
CAS Number	1235-15-0	[1]
Molecular Formula	C21H32O2	[5]
Molecular Weight	316.48 g/mol	[5]
IUPAC Name	(17α) -13-Ethyl-17-hydroxy-18,19-dinorpregn-4-en-3-one	[6]
Synonyms	Genabol, Wy-3475	[4]
Melting Point	144-145 °C	[6]
UV max	241 nm	[6]
Anabolic:Androgenic Ratio	350:20	[7]

Synthesis

The primary route for the synthesis of **Norbolethone** involves the nickel-catalyzed hydrogenation of Norgestrel.[4][7] Norgestrel, a synthetic progestin, serves as the starting material. The key transformation is the reduction of the 17α -ethynyl group of Norgestrel to an ethyl group to yield **Norbolethone**.





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A simplified workflow for the synthesis of **Norbolethone**.

Experimental Protocol: Synthesis of Norbolethone from Norgestrel

While a detailed, step-by-step industrial synthesis protocol is not publicly available, the following is a generalized laboratory-scale procedure based on the known chemical transformation:

- Reaction Setup: In a suitable reaction vessel, dissolve Norgestrel in an appropriate solvent (e.g., ethanol or ethyl acetate).
- Catalyst Addition: Add a nickel-based catalyst, such as Raney nickel, to the solution.
- Hydrogenation: Subject the mixture to a hydrogen atmosphere at a controlled pressure and temperature. The reaction is typically stirred or agitated to ensure efficient mixing.
- Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer
 Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine



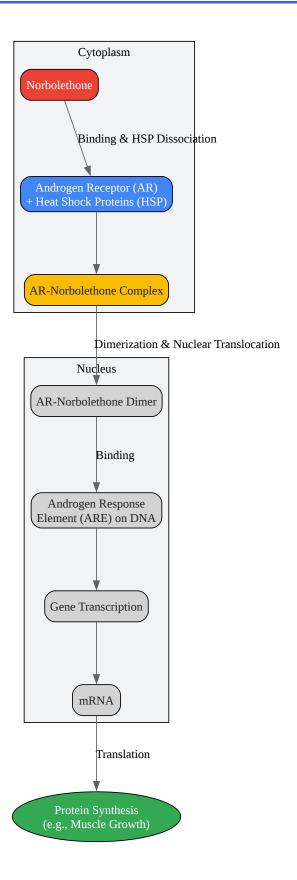
the consumption of the starting material.

- Work-up: Once the reaction is complete, filter the mixture to remove the catalyst. The filtrate
 is then concentrated under reduced pressure to remove the solvent.
- Purification: The crude product is purified using column chromatography or recrystallization to obtain pure **Norbolethone**.
- Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Mechanism of Action and Pharmacology

Norbolethone exerts its biological effects primarily through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.[8]





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The signaling pathway of **Norbolethone** via the androgen receptor.



Upon entering the cell, **Norbolethone** binds to the AR in the cytoplasm, causing the dissociation of heat shock proteins and inducing a conformational change in the receptor. This complex then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to the anabolic and androgenic effects of the steroid.

Pharmacological Effects

Norbolethone exhibits a high anabolic-to-androgenic ratio of 350:20, suggesting a strong potential for promoting muscle growth with relatively lower androgenic side effects compared to testosterone.[7] The anabolic effects include increased protein synthesis and muscle mass, while the androgenic effects can manifest as virilization in women and other androgen-related side effects.[5]

Metabolism

Norbolethone is metabolized in the liver through various enzymatic reactions, including reduction, hydroxylation, and conjugation.[5] The identification of its metabolites is crucial for developing effective anti-doping detection methods. At least one likely metabolite has been detected in urine samples.[1][3]

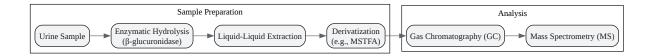
Analytical Methods

The detection of **Norbolethone** and its metabolites in biological fluids, primarily urine, is performed using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used method for the detection of anabolic steroids. The analysis of **Norbolethone** by GC-MS typically involves a multi-step sample preparation process.





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A general workflow for the GC-MS analysis of Norbolethone.

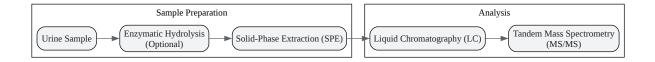
Experimental Protocol: GC-MS Analysis of Norbolethone in Urine

- Hydrolysis: To a urine sample (typically 2-5 mL), add a buffer (e.g., phosphate buffer, pH 7) and β-glucuronidase enzyme to cleave the glucuronide conjugates. Incubate the mixture at an elevated temperature (e.g., 50-60°C) for a specified time (e.g., 1-3 hours).
- Extraction: Adjust the pH of the hydrolyzed urine to be alkaline (pH 9-10) and perform a liquid-liquid extraction with an organic solvent such as diethyl ether or a mixture of n-pentane and ethyl acetate.
- Derivatization: Evaporate the organic extract to dryness and reconstitute the residue in a
 derivatizing agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with
 a catalyst. Heat the mixture to facilitate the formation of trimethylsilyl (TMS) derivatives,
 which are more volatile and thermally stable for GC analysis.
- GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. The separation is typically performed on a capillary column, and the mass spectrometer is operated in either full-scan or selected-ion monitoring (SIM) mode for detection and identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers an alternative and often more sensitive method for the detection of **Norbolethone** and its metabolites, with the advantage that derivatization is not always necessary.





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A general workflow for the LC-MS/MS analysis of **Norbolethone**.

Experimental Protocol: LC-MS/MS Analysis of Norbolethone in Urine

- Sample Preparation: A urine sample can be subjected to enzymatic hydrolysis as in the GC-MS protocol, although direct analysis of conjugated metabolites is also possible. The sample is then typically cleaned up and concentrated using solid-phase extraction (SPE).
- LC Separation: Inject the prepared sample onto a reverse-phase LC column (e.g., C18). A
 gradient elution with a mobile phase consisting of water and an organic solvent (e.g.,
 acetonitrile or methanol), often with additives like formic acid or ammonium acetate, is used
 to separate the analytes.
- MS/MS Detection: The eluent from the LC is introduced into the mass spectrometer, typically
 using an electrospray ionization (ESI) source. The mass spectrometer is operated in multiple
 reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for
 Norbolethone and its metabolites are monitored for sensitive and selective detection.

Conclusion

Norbolethone is a potent synthetic anabolic steroid that, despite never being marketed, has been illicitly used for performance enhancement. This guide has provided a detailed technical overview of its chemical properties, synthesis, mechanism of action, and analytical detection. A thorough understanding of these aspects is essential for researchers, scientists, and drug development professionals working in related fields, as well as for anti-doping agencies in their efforts to ensure fair competition in sports. Further research into its detailed metabolic pathways and long-term health effects is warranted.



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